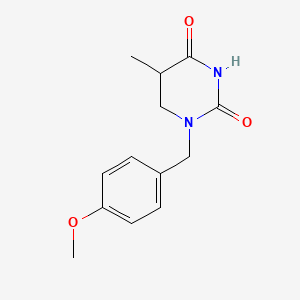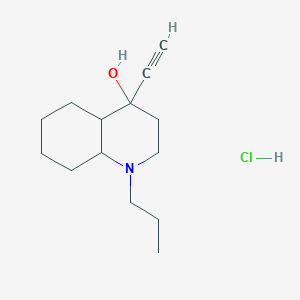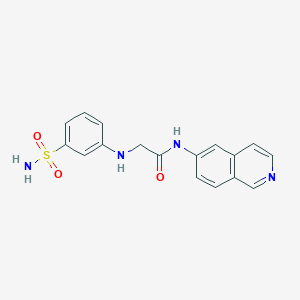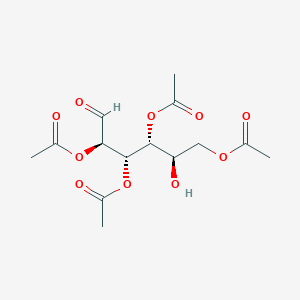![molecular formula C15H10BrN3OS B12911803 2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one CAS No. 830321-59-0](/img/structure/B12911803.png)
2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzo[d][1,2,3]triazin-4-ylthio)-1-(4-bromophenyl)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,2,3]triazinylthio group attached to a 4-bromophenyl ethanone moiety, making it a subject of study in synthetic organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d][1,2,3]triazin-4-ylthio)-1-(4-bromophenyl)ethanone typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzo[d][1,2,3]triazin-4-ylthio group is introduced to a 4-bromophenyl ethanone precursor. The reaction conditions often require the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d][1,2,3]triazinylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: Research has explored its potential as a bioactive molecule, with studies investigating its interactions with biological targets.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Benzo[d][1,2,3]triazin-4-ylthio)-1-(4-bromophenyl)ethanone involves its interaction with specific molecular targets. The benzo[d][1,2,3]triazinylthio group can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl ethanone moiety may also contribute to its binding affinity and specificity. Detailed studies on its molecular pathways are ongoing, with a focus on understanding its effects at the cellular and molecular levels.
Vergleich Mit ähnlichen Verbindungen
Benzo[d][1,2,3]triazinylthio derivatives: These compounds share the benzo[d][1,2,3]triazinylthio group and exhibit similar chemical reactivity.
4-Bromophenyl ethanone derivatives: Compounds with the 4-bromophenyl ethanone moiety are also studied for their unique properties.
Uniqueness: 2-(Benzo[d][1,2,3]triazin-4-ylthio)-1-(4-bromophenyl)ethanone stands out due to the combination of both functional groups, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
830321-59-0 |
|---|---|
Molekularformel |
C15H10BrN3OS |
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
2-(1,2,3-benzotriazin-4-ylsulfanyl)-1-(4-bromophenyl)ethanone |
InChI |
InChI=1S/C15H10BrN3OS/c16-11-7-5-10(6-8-11)14(20)9-21-15-12-3-1-2-4-13(12)17-19-18-15/h1-8H,9H2 |
InChI-Schlüssel |
CCYCFZKKDNYYJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN=N2)SCC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911742.png)







![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-](/img/structure/B12911800.png)
